molecular formula C23H24N4O2 B11204224 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Cat. No.: B11204224
M. Wt: 388.5 g/mol
InChI Key: PSOTUADTMSWLDF-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridazines and piperazine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining substituted pyridazine with piperazine derivatives under controlled conditions.

    Oxidation Reactions: Introducing the oxo group through oxidation of intermediate compounds.

    Substitution Reactions: Introducing phenyl and tolyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the oxo group to form hydroxyl derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenyl or tolyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. They may include hydroxyl derivatives, halogenated compounds, or other substituted pyridazinones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. Examples may include:

  • 2-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one
  • 2-(2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one lies in its specific substituents, which may confer unique biological activities and properties compared to other similar compounds.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

6-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C23H24N4O2/c1-18-7-9-19(10-8-18)21-11-12-22(28)27(24-21)17-23(29)26-15-13-25(14-16-26)20-5-3-2-4-6-20/h2-12H,13-17H2,1H3

InChI Key

PSOTUADTMSWLDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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